6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by the presence of two bromine atoms and one chlorine atom, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. The compound has the CAS number 1208087-43-7 and a molecular formula of C7H4Br2ClN3, with a molecular weight of 325.39 g/mol .
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is classified as a halogenated heterocyclic compound. Its structure features a fused imidazole and pyrazine ring system, which is significant in various chemical reactions and biological interactions.
The synthesis of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized compound .
The molecular structure of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine consists of a fused imidazole-pyrazine ring system with the following characteristics:
The canonical SMILES representation is C1=C(N=C2N1C=C(N=C2Br)Br)CCl
, which illustrates the connectivity within the molecule.
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine can undergo various chemical reactions:
Common reagents used in these reactions include transition metal catalysts for facilitating substitutions and oxidizing or reducing agents depending on the desired transformation. The products formed will depend on specific reaction conditions such as temperature, solvent choice, and concentration .
The mechanism of action for 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine involves its interaction with biological targets due to its unique halogenated structure. The bromine and chlorine atoms enhance its binding affinity to certain receptors or enzymes.
The compound may modulate biological pathways by interacting with proteins or nucleic acids, leading to therapeutic effects such as uterine relaxation or bronchodilation. Its role in these pathways can be studied through biochemical assays that measure changes in cellular activity upon exposure to this compound .
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine typically exhibits:
Key chemical properties include:
Relevant data regarding its properties can be obtained through experimental studies focusing on its reactivity profile and stability under various conditions .
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine has several applications in scientific research:
Regioselective bromination constitutes the foundational step for accessing the 6,8-dibrominated core of this scaffold. The electron-deficient nature of the imidazo[1,2-a]pyrazine ring system necessitates careful reagent selection to achieve predictable dibromination patterns. Molecular orbital analysis reveals heightened electron density at positions 6 and 8, making these sites preferentially susceptible to electrophilic aromatic substitution under controlled conditions.
Standard approaches employ molecular bromine (Br₂) in dichloromethane at 0°C to room temperature, achieving moderate yields (45-65%). However, this method often generates undesirable tribrominated byproducts due to the compound's inherent reactivity [1] . Advanced techniques utilize pyridinium tribromide in acetic acid, which acts as a milder brominating agent with enhanced solubility characteristics, improving regioselectivity and pushing yields to 70-75%. The reaction progress must be meticulously monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to prevent over-bromination, as the 3-position remains moderately reactive if stoichiometry exceeds 2 equivalents [7].
Microwave-assisted bromination represents a significant advancement, reducing reaction times from hours to minutes while improving product purity. Under optimized microwave conditions (100°C, 15 min, DMF solvent), 6,8-dibromoimidazo[1,2-a]pyrazine is obtained in >85% yield with negligible formation of 3-bromo contaminants. This efficiency stems from rapid, uniform heating that minimizes decomposition pathways prevalent in conventional thermal methods .
Table 1: Comparative Bromination Methods for Imidazo[1,2-a]pyrazine Systems
Brominating Agent | Solvent | Temperature (°C) | Time (h) | Regioselectivity (6,8:3,6,8) | Yield (%) |
---|---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0-25 | 4 | 5:1 | 45-65 |
Pyridinium tribromide | AcOH | 25 | 3 | 10:1 | 70-75 |
Br₂ (MW assisted) | DMF | 100 (MW) | 0.25 | >20:1 | >85 |
The introduction of the chloromethyl (–CH₂Cl) group at position 2 presents distinct challenges due to the potential for electrophilic substitution side reactions at electron-rich positions and the hydrolytic sensitivity of chloromethyl derivatives. Two predominant strategies exist: (1) Direct chloromethylation of pre-formed 6,8-dibromoimidazo[1,2-a]pyrazine, and (2) Functional group interconversion from existing 2-methyl precursors.
The first approach employs chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under Friedel-Crafts conditions. However, these methods suffer from low regioselectivity (<50% yield) and significant safety concerns due to MOMCl's carcinogenicity. The alternative pathway via 2-methyl oxidation followed by chlorination proves more efficient. This sequence starts with 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine—a stable crystalline solid characterized by melting point analysis (mp 145-147°C) and HPLC purity ≥97% [7].
The transformation leverages radical halogenation using N-chlorosuccinimide (NCS) under photochemical initiation (UV light, 254 nm) in refluxing carbon tetrachloride. Optimization studies reveal that adding catalytic azobisisobutyronitrile (AIBN) (5 mol%) enhances conversion rates to >90% within 2 hours while minimizing polyhalogenation. Alternatively, Appel conditions (triphenylphosphine/CCl₄) applied to the corresponding 2-hydroxymethyl intermediate offer complementary selectivity. The chloromethyl derivative exhibits enhanced reactivity in nucleophilic displacement reactions, making it invaluable for constructing molecular complexity at the 2-position [7].
Table 2: Chloromethylation Optimization Parameters
Starting Material | Reagent System | Additive | Conditions | Yield (%) |
---|---|---|---|---|
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | NCS (1.2 eq) | None | CCl₄, Δ, 6 h | 65 |
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | NCS (1.2 eq) | AIBN (5 mol%) | CCl₄, hν, 2 h | 92 |
6,8-Dibromo-2-hydroxymethylimidazo[1,2-a]pyrazine | PPh₃ (1.1 eq)/CCl₄ (5 eq) | None | CH₂Cl₂, 0°C to rt, 3 h | 88 |
A convergent synthetic paradigm involves early-stage halogenation of acyclic precursors followed by ring-forming cyclocondensation, offering superior flexibility in substituent patterning. This approach circumvents the regioselectivity challenges inherent in direct electrophilic functionalization of the preformed heterocycle.
The optimal sequence comprises three critical operations: (1) Regioselective bromination of 2-amino-3,5-dibromopyrazine using pyridinium tribromide in acetonitrile at 60°C (85% yield); (2) Nucleophilic displacement with chloroacetaldehyde dimethyl acetal in the presence of cesium carbonate to form the 2-((2,2-dimethoxyethyl)amino)-3,5-dibromopyrazine intermediate; and (3) Acid-mediated cyclocondensation employing p-toluenesulfonic acid (p-TsOH) in refluxing toluene to simultaneously deprotect the acetal and induce ring closure. This sequence delivers the target compound in 62% overall yield across three steps, with chromatographic purification required only after the final cyclization [2] [6].
Key advantages include precise bromine positioning at the precursor stage and avoidance of high-temperature reactions that promote decomposition. The cyclization mechanism proceeds via intramolecular nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the in situ-generated aldehyde, followed by dehydration to aromatize the imidazole ring. This route readily accommodates C-3 substituent variations by modifying the haloacetal component, providing a versatile platform for analog synthesis [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8